molecular formula C11H12N2 B13294000 8-Ethylisoquinolin-5-amine

8-Ethylisoquinolin-5-amine

Cat. No.: B13294000
M. Wt: 172.23 g/mol
InChI Key: PASKBWUZZGAPFN-UHFFFAOYSA-N
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Description

Overview of Isoquinoline (B145761) Scaffold Significance in Chemical Research

The isoquinoline scaffold, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone of modern medicinal chemistry. ontosight.aiontosight.airsc.org This structural motif is not only prevalent in a vast array of naturally occurring alkaloids, such as morphine and codeine, but has also been integral to the development of a multitude of synthetic therapeutic agents. semanticscholar.org The significance of the isoquinoline framework stems from its structural diversity and its capacity to interact with a wide range of biological targets. ontosight.aiontosight.ai

Isoquinoline derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective effects. ontosight.aiontosight.ai This versatility has rendered the isoquinoline ring a "privileged scaffold" in drug design, frequently employed as a foundational element for creating new therapeutic candidates. nih.govresearchgate.net The inherent properties of the isoquinoline system, such as its ability to participate in various chemical interactions, make it an attractive starting point for the synthesis of bioactive molecules. rsc.org

Rationale for Investigating Substituted Isoquinoline Derivatives

Research has shown that the position and nature of substituents on the isoquinoline ring are critical determinants of biological activity. For instance, substitutions at the C1, C3, and C4 positions have been extensively explored to develop compounds with tailored therapeutic effects. rsc.org The addition of side chains, particularly those containing nitrogen, can improve a compound's solubility and binding affinity under physiological conditions. nih.gov The systematic exploration of substituted isoquinolines allows for the development of structure-activity relationships (SAR), providing crucial insights for the rational design of more potent and selective drugs. nus.edu.sg This approach has led to the discovery of isoquinoline derivatives with potent activities, including kinase inhibitors for the treatment of conditions like rheumatoid arthritis and cancer. researchoutreach.org

Structural Specificity of 8-Ethylisoquinolin-5-amine for Academic Inquiry

The specific structure of this compound, with its ethyl group at the C8 position and an amino group at the C5 position, presents a unique subject for academic inquiry. The placement of the amino group at the 5-position is of particular interest, as 5-aminoisoquinoline-1-one has been identified as a potent inhibitor of poly(ADP-ribose)polymerase-1 (PARP-1), a key target in cancer therapy. nus.edu.sg The presence of an amino group can significantly influence the molecule's electronic properties and its potential for hydrogen bonding, a critical factor in molecular recognition and binding to biological macromolecules.

The ethyl group at the 8-position, adjacent to the ring nitrogen in the benzene portion of the scaffold, introduces a lipophilic substituent that can impact the compound's interaction with hydrophobic pockets in target proteins. The study of compounds with such specific substitution patterns contributes to a deeper understanding of the nuanced structure-activity relationships within the isoquinoline class. While detailed research findings on this compound itself are not extensively documented in publicly available literature, its structure represents a logical progression in the systematic exploration of the isoquinoline scaffold.

Below is a table summarizing the key chemical properties of this compound.

PropertyValue
CAS Number 1864366-10-8
Molecular Formula C₁₁H₁₂N₂
Molecular Weight 172.23 g/mol
IUPAC Name This compound

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H12N2

Molecular Weight

172.23 g/mol

IUPAC Name

8-ethylisoquinolin-5-amine

InChI

InChI=1S/C11H12N2/c1-2-8-3-4-11(12)9-5-6-13-7-10(8)9/h3-7H,2,12H2,1H3

InChI Key

PASKBWUZZGAPFN-UHFFFAOYSA-N

Canonical SMILES

CCC1=C2C=NC=CC2=C(C=C1)N

Origin of Product

United States

Elucidation of Reaction Mechanisms in 8 Ethylisoquinolin 5 Amine Synthesis and Transformations

Mechanistic Pathways of Annulation Reactions (e.g., modified Mannich reaction, nucleophilic addition, cyclization)

The formation of the isoquinoline (B145761) skeleton is a critical step in the synthesis of 8-Ethylisoquinolin-5-amine. Several classical and modern annulation reactions can be employed for this purpose, including the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions. These reactions share common mechanistic features, such as nucleophilic addition and cyclization, which are often followed by aromatization to yield the stable isoquinoline ring system.

To synthesize an 8-ethyl substituted isoquinoline, the starting materials for these reactions would need to contain an ethyl group at the appropriate position on the benzene (B151609) ring. For instance, in the Bischler-Napieralski and Pictet-Spengler reactions, a β-(3-ethylphenyl)ethylamine derivative would serve as a suitable precursor. In the Pomeranz-Fritsch reaction, 3-ethylbenzaldehyde (B1676439) would be the logical starting material. The presence of the electron-donating ethyl group on the aromatic ring generally facilitates the electrophilic cyclization step in these reactions.

The initial step in many isoquinoline syntheses involves the formation of an intermediate that subsequently undergoes intramolecular cyclization. In the Pictet-Spengler reaction , a β-arylethylamine condenses with an aldehyde or ketone to form a Schiff base, which then protonates to an electrophilic iminium ion. The electron-rich aromatic ring then attacks this iminium ion in an intramolecular electrophilic aromatic substitution, a type of nucleophilic addition, to form a new carbon-carbon bond and create the tetrahydroisoquinoline ring. The ethyl group at the meta position of the β-phenylethylamine starting material directs the cyclization to the ortho position, leading to the desired 8-ethyl substitution pattern.

The Bischler-Napieralski reaction involves the cyclization of a β-arylethylamide in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃). The reaction is believed to proceed through the formation of a nitrilium ion intermediate. The amide oxygen is first activated by the Lewis acidic dehydrating agent, making the carbonyl carbon more electrophilic. Subsequent intramolecular attack by the nitrogen atom and elimination of water leads to the highly electrophilic nitrilium ion. The aromatic ring then acts as a nucleophile, attacking the nitrilium ion to form the dihydroisoquinoline ring.

In the Pomeranz-Fritsch reaction , a benzalaminoacetal, formed from the condensation of a benzaldehyde (B42025) and a 2,2-dialkoxyethylamine, undergoes acid-catalyzed cyclization. The mechanism involves the protonation of an alkoxy group, followed by its elimination to form a carbocation. The aromatic ring then attacks this electrophilic center to forge the new carbon-carbon bond, leading to the isoquinoline ring after a second elimination of an alcohol molecule.

Table 1: Key Intermediates in Annulation Reactions for Isoquinoline Synthesis
ReactionStarting Material Example for 8-Ethylisoquinoline (B34790)Key Intermediate
Pictet-Spenglerβ-(3-ethylphenyl)ethylamine and formaldehydeIminium ion
Bischler-NapieralskiN-acetyl-β-(3-ethylphenyl)ethylamineNitrilium ion
Pomeranz-Fritsch3-Ethylbenzaldehyde and 2,2-diethoxyethylamineBenzalaminoacetal

Following the initial cyclization, the resulting heterocyclic intermediate often needs to undergo aromatization to form the stable isoquinoline ring. In the Pictet-Spengler synthesis, the product is a tetrahydroisoquinoline, which requires a subsequent oxidation step to achieve full aromaticity. This can be accomplished using various oxidizing agents, such as palladium on carbon (Pd/C) at elevated temperatures or manganese dioxide (MnO₂).

In contrast, the Bischler-Napieralski reaction directly yields a 3,4-dihydroisoquinoline. This intermediate can be aromatized through dehydrogenation, often using a catalyst like Pd/C, to furnish the corresponding isoquinoline. The Pomeranz-Fritsch reaction, under strongly acidic conditions, typically leads directly to the aromatic isoquinoline product through the elimination of two molecules of alcohol. Dehydration is a key driving force in both the Bischler-Napieralski and Pomeranz-Fritsch reactions, facilitated by the acidic and often high-temperature reaction conditions.

Detailed Analysis of Amination Mechanisms

Once the 8-ethylisoquinoline core has been synthesized, the next critical step is the introduction of an amino group at the C5 position. This can be achieved through several mechanistic pathways, including direct amination, reductive amination, or the transformation of a precursor functional group like a nitro or amide group.

Direct C-H amination of the isoquinoline ring is a desirable synthetic strategy as it avoids the need for pre-functionalization. The C5 position of the isoquinoline nucleus is susceptible to electrophilic attack. While direct amination of heterocycles can be challenging, methods have been developed for the amination of quinolines at the C5 position, which could potentially be adapted for 8-ethylisoquinoline. These reactions often involve the use of a nitrogen source and an oxidizing agent. The mechanism can proceed through a radical pathway or via an electrophilic attack on the activated aromatic ring. For instance, the use of aminating reagents in the presence of a metal catalyst could facilitate the formation of a nitrogen-centered radical that attacks the C5 position. Alternatively, under strongly acidic conditions, the isoquinoline nitrogen is protonated, activating the ring towards nucleophilic attack. The Chichibabin reaction, which involves the amination of nitrogen-containing heterocycles using sodium amide, typically occurs at the C1 position of isoquinoline. However, specific directing groups or reaction conditions might favor amination at the C5 position.

Reductive amination provides an indirect route to introduce the amino group. This would involve the initial synthesis of an 8-ethylisoquinoline-5-one precursor. The mechanism of reductive amination begins with the reaction of the ketone with an amine, such as ammonia (B1221849) or a primary amine, to form a hemiaminal intermediate. This is followed by the elimination of a water molecule to generate an imine or an iminium ion. The C=N double bond of the imine is then reduced to a C-N single bond using a suitable reducing agent, such as sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN), to yield the final amine. The choice of reducing agent is crucial; for instance, sodium cyanoborohydride is often preferred as it is less reactive towards ketones and aldehydes, allowing the imine formation to proceed before reduction.

Table 2: Comparison of Amination Strategies
Amination MethodPrecursorKey Mechanistic Step
Direct Amination8-EthylisoquinolineElectrophilic or radical attack at C5
Reductive Amination8-Ethylisoquinoline-5-oneImine/Iminium ion formation and reduction
Nitro Group Reduction8-Ethyl-5-nitroisoquinolineCatalytic hydrogenation or metal-acid reduction
Hofmann Rearrangement8-Ethylisoquinoline-5-carboxamideIsocyanate formation and hydrolysis
Curtius Rearrangement8-Ethylisoquinoline-5-carbonyl azide (B81097)Isocyanate formation and hydrolysis

A common and reliable method for introducing an amino group onto an aromatic ring is through the reduction of a nitro group. The synthesis of 8-ethyl-5-nitroisoquinoline would be the first step, likely achieved through nitration of 8-ethylisoquinoline. The nitro group is then reduced to an amine. This reduction can be carried out under various conditions, such as catalytic hydrogenation using a palladium, platinum, or nickel catalyst, or by using metals like iron, tin, or zinc in the presence of an acid. The mechanism of catalytic hydrogenation involves the adsorption of the nitro compound and hydrogen onto the catalyst surface, followed by the stepwise reduction of the nitro group to a nitroso, then a hydroxylamino, and finally the amino group.

Alternatively, the amino group can be installed via the transformation of a carboxylic acid amide. The Hofmann rearrangement of an amide, in this case, 8-ethylisoquinoline-5-carboxamide, with bromine and a strong base leads to the formation of a primary amine with one less carbon atom. The mechanism involves the deprotonation of the amide, followed by N-bromination. A second deprotonation generates an anion that rearranges, with the isoquinoline group migrating from the carbonyl carbon to the nitrogen, and the simultaneous loss of the bromide ion to form an isocyanate intermediate. Hydrolysis of the isocyanate then yields the desired amine and carbon dioxide.

The Curtius rearrangement offers another pathway from a carboxylic acid derivative. Starting from 8-ethylisoquinoline-5-carboxylic acid, it would first be converted to an acyl azide. Upon heating, the acyl azide undergoes rearrangement with the loss of nitrogen gas to form the same isocyanate intermediate as in the Hofmann rearrangement. Subsequent hydrolysis of the isocyanate affords this compound. The mechanism of the rearrangement is believed to be a concerted process where the isoquinoline group migrates to the nitrogen as the nitrogen molecule departs.

Role of Intermediates and Transition States

The progression of isoquinoline syntheses is dictated by the formation of transient intermediates and the energy profiles of their corresponding transition states. These fleeting species are central to understanding the reaction pathway and selectivity.

Spectroscopic Detection of Reaction Intermediates

The direct observation and characterization of reactive intermediates are crucial for confirming a proposed reaction mechanism. Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are invaluable in this regard, often employed in situ to capture the transient nature of these species.

In the context of the Bischler-Napieralski reaction , a key intermediate is the nitrilium ion . The formation of this electrophilic species is a critical step that precedes the final cyclization. While direct spectroscopic data for the nitrilium ion in the synthesis of this compound is unavailable, studies on simpler nitrilium ions provide insight into their characteristic spectral features. For instance, IR spectroscopy has been used to characterize fundamental nitrilium ions, revealing strong vibrational bands associated with the -C≡N-H+ group. nsf.govresearchgate.net In a hypothetical synthesis, in situ IR monitoring could potentially identify a characteristic absorption band for the nitrilium moiety, distinguishing it from the starting amide and the final dihydroisoquinoline product.

For the Pictet-Spengler reaction , the central intermediate is an iminium ion , formed from the condensation of a β-arylethylamine with an aldehyde or ketone. wikipedia.org The electrophilic iminium ion then undergoes intramolecular cyclization. The detection of this intermediate can be challenging due to its high reactivity. However, under specific conditions, it can be observed. For example, 1H NMR spectroscopy can be used to monitor the disappearance of the aldehyde proton signal and the appearance of new signals corresponding to the iminium ion and, subsequently, the tetrahydroisoquinoline product. The chemical shift of the proton alpha to the nitrogen in the iminium ion would be expected to be significantly downfield compared to the corresponding amine precursor.

In some instances of the Pictet-Spengler reaction, a spiroindolenine intermediate has been proposed and, in rare cases, isolated. wikipedia.org The characterization of such an intermediate would provide definitive proof of the reaction pathway. Spectroscopic analysis of an isolated spiroindolenine would show distinct NMR signals for the spirocyclic core and would lack the aromatic proton signal at the site of cyclization.

A summary of expected spectroscopic features for key intermediates is presented in the table below.

IntermediateSpectroscopic TechniqueExpected Key Features
Nitrilium Ion IR SpectroscopyStrong absorption band for the -C≡N-H+ stretching vibration.
Iminium Ion 1H NMR SpectroscopyDownfield shift of the proton alpha to the positively charged nitrogen.
Spiroindolenine 1H NMR SpectroscopyAbsence of the aromatic proton at the spiro-center; distinct signals for the spirocyclic framework.

This table presents generalized expected spectroscopic features based on known chemical principles, as specific data for this compound synthesis is not available.

Computational Modeling of Transition States

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool to investigate the geometry and energy of transition states that are experimentally inaccessible. nih.govsemanticscholar.orggithub.io Such studies provide invaluable insights into reaction kinetics, selectivity, and the influence of substituents on the reaction pathway.

For the Bischler-Napieralski reaction , DFT calculations can be employed to model the transition state of the intramolecular electrophilic aromatic substitution step. organic-chemistry.org These calculations would likely show a structure where the nitrilium ion is oriented favorably for the attack by the electron-rich aromatic ring. The presence of the electron-donating amino group at the 5-position and the ethyl group at the 8-position in a precursor to this compound would be expected to lower the activation energy of this step by stabilizing the positive charge that develops on the aromatic ring in the transition state.

In the Pictet-Spengler reaction , computational studies have been instrumental in understanding the mechanism and stereoselectivity. acs.orgnih.gov DFT calculations can model the transition state for the cyclization of the iminium ion. These models can help to predict the preferred stereochemical outcome by comparing the energies of the different diastereomeric transition states. For instance, in the synthesis of chiral tetrahydroisoquinolines, the transition state leading to the major diastereomer is typically lower in energy due to minimized steric interactions. acs.org

A hypothetical computational study on the synthesis of an 8-substituted isoquinoline could reveal the following:

ReactionComputational MethodKey Findings from Modeling
Bischler-Napieralski DFT (e.g., B3LYP/6-31G*)Geometry of the cyclization transition state, activation energy barrier, and influence of substituents on reaction rate.
Pictet-Spengler DFTComparison of energies of diastereomeric transition states to predict stereoselectivity; identification of key steric and electronic interactions.

This table illustrates the potential insights that could be gained from computational modeling, as specific studies on this compound were not identified.

Stereochemical Considerations in Synthesis

When the synthesis of an isoquinoline derivative can result in the formation of one or more chiral centers, controlling the stereochemistry becomes a critical aspect of the synthetic strategy. In the case of this compound, while the final aromatic product is achiral, stereochemical considerations would be paramount if a chiral center were to be introduced, for instance, at the C1 position of a tetrahydroisoquinoline precursor.

The asymmetric Pictet-Spengler reaction is a well-developed field for the synthesis of enantiomerically enriched tetrahydroisoquinolines. nih.govresearchgate.net Stereocontrol can be achieved through several strategies:

Substrate Control: The use of a chiral β-arylethylamine, derived from a chiral amino acid, for example, can direct the stereochemical outcome of the cyclization.

Auxiliary Control: A chiral auxiliary attached to the nitrogen atom can influence the facial selectivity of the iminium ion cyclization.

Catalyst Control: The use of a chiral catalyst, such as a chiral Brønsted acid or a transition metal complex, can create a chiral environment that favors the formation of one enantiomer over the other. nih.gov

For the synthesis of a chiral precursor to this compound, an asymmetric Pictet-Spengler reaction could be envisioned. The choice of catalyst and reaction conditions would be crucial in determining the enantiomeric excess of the resulting tetrahydroisoquinoline.

Similarly, an asymmetric Bischler-Napieralski reaction could be employed. While less common, there are examples where a chiral auxiliary on the starting amide induces diastereoselectivity in the cyclization step. Subsequent reduction of the resulting dihydroisoquinoline would then yield a chiral tetrahydroisoquinoline.

The table below summarizes potential strategies for stereochemical control in the synthesis of a chiral precursor to this compound.

Synthetic ApproachMethod of StereocontrolExpected Outcome
Asymmetric Pictet-SpenglerChiral Catalyst (e.g., Chiral Phosphoric Acid)Enantiomerically enriched 1-substituted-tetrahydroisoquinoline.
Asymmetric Pictet-SpenglerChiral Auxiliary on NitrogenDiastereomerically enriched tetrahydroisoquinoline.
Asymmetric Bischler-NapieralskiChiral Auxiliary on AmideDiastereomerically enriched dihydroisoquinoline.

This table outlines general strategies for asymmetric synthesis in the context of isoquinoline chemistry.

Advanced Spectroscopic and Analytical Characterization of 8 Ethylisoquinolin 5 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. For a molecule such as 8-Ethylisoquinolin-5-amine, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be employed to unambiguously assign all proton (¹H) and carbon (¹³C) signals and confirm the connectivity of the atoms.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment, number, and connectivity of protons. For this compound (C11H12N2), the spectrum is expected to show distinct signals for the ethyl group and the aromatic protons on the isoquinoline (B145761) core. The amine protons (-NH2) would likely appear as a broad singlet, the chemical shift of which is highly dependent on solvent and concentration. The ethyl group should present as a triplet for the methyl (CH3) protons coupled to the adjacent methylene (B1212753) (CH2) group, and a quartet for the methylene protons coupled to the methyl group. The five aromatic protons on the heterocyclic and benzene (B151609) rings would appear as doublets, triplets, or multiplets in the aromatic region of the spectrum, with their specific chemical shifts and coupling constants determined by their position relative to the nitrogen atom and the two substituents.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms and provides information about their electronic environment. Given the lack of symmetry in this compound, 11 distinct signals are expected. The spectrum would be characterized by two signals in the aliphatic region, corresponding to the ethyl group's CH3 and CH2 carbons. The remaining nine signals would appear in the aromatic region, representing the carbons of the isoquinoline ring system. The chemical shifts of the ring carbons are influenced by the electron-withdrawing nitrogen atom and the electron-donating amine and ethyl groups.

Predicted ¹H and ¹³C NMR Data for this compound

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
PositionPredicted δ (ppm)MultiplicityPositionPredicted δ (ppm)
-CH₂CH₃1.30 - 1.45t (triplet)-CH₂CH₃14 - 16
-CH₂CH₃2.80 - 2.95q (quartet)-CH₂CH₃24 - 27
-NH₂4.50 - 5.50br s (broad singlet)Aromatic C110 - 155
Aromatic H6.80 - 9.20m (multiplet)

Two-dimensional NMR experiments are crucial for assembling the molecular structure by revealing through-bond and through-space correlations.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, a key cross-peak would be observed between the methyl triplet and the methylene quartet of the ethyl group. Additional cross-peaks would appear between adjacent aromatic protons, helping to trace the connectivity around the rings. nih.govresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with the carbon atoms to which they are directly attached. columbia.edu This powerful experiment would definitively link each proton signal in the ¹H spectrum to its corresponding carbon signal in the ¹³C spectrum, for instance, connecting the aliphatic proton signals to the aliphatic carbon signals of the ethyl group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over two to three bonds. This is vital for piecing together the molecular skeleton. columbia.edu Key correlations would include those from the methylene protons of the ethyl group to the C-8 carbon of the isoquinoline ring, and from the aromatic protons to neighboring carbons, confirming the substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of their bond connectivity. This is particularly useful for determining stereochemistry and conformation. In this molecule, a NOESY spectrum could show a correlation between the protons of the ethyl group's methylene unit and the aromatic proton at the C-7 position, confirming their spatial proximity.

Predicted 2D NMR Correlations for this compound

ExperimentCorrelating Protons (¹H)Correlating Atoms (¹H or ¹³C)Information Gained
COSY-CH₂CH-CH₂CH₃Confirms ethyl group connectivity.
HSQCAll C-H protonsDirectly attached ¹³CAssigns each carbon bonded to a proton.
HMBC-CH₂CH₃C-8, C-7Confirms position of the ethyl group.
NOESY-CH₂CH₃H-7Confirms spatial arrangement of substituents.

The choice of solvent can significantly influence NMR spectra. Protic solvents like DMSO-d₆, compared to aprotic solvents like CDCl₃, can engage in hydrogen bonding with the amine protons of this compound. This would lead to a downfield shift and potential sharpening of the -NH₂ signal. mdpi.com Such solvent studies can help identify labile protons.

Dynamic NMR studies could be used to investigate conformational dynamics, such as restricted rotation around single bonds. While significant rotational barriers are not expected for the ethyl group at room temperature, variable temperature NMR experiments could provide insights into subtle conformational preferences or potential intermolecular interactions.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

High-resolution mass spectrometry (HRMS) measures the mass of a molecule with very high accuracy (typically to within 5 ppm). This allows for the unambiguous determination of the elemental formula. For this compound, HRMS would be used to confirm its molecular formula as C11H12N2 by matching the experimentally measured exact mass of the protonated molecule [M+H]⁺ to the theoretically calculated mass.

Predicted HRMS Data for this compound

Molecular FormulaIon TypeCalculated Exact MassPredicted Found Mass
C₁₁H₁₂N₂[M+H]⁺173.10732173.1075

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, where a precursor ion is selected and fragmented to produce product ions. The resulting fragmentation pattern provides a structural fingerprint of the molecule. researchgate.net For this compound, the protonated molecule ([M+H]⁺, m/z 173) would be selected and subjected to collision-induced dissociation (CID).

The fragmentation of aromatic amines and ethyl-substituted aromatic systems often follows predictable pathways. A primary and highly characteristic fragmentation would be the loss of a methyl radical (•CH₃, 15 Da) via benzylic cleavage from the ethyl group, leading to a stable secondary carbocation. libretexts.org This would produce a prominent fragment ion at m/z 158 ([M+H-15]⁺). Further fragmentation could involve cleavages within the isoquinoline ring system, providing additional structural confirmation.

Predicted MS/MS Fragmentation Data for this compound

Precursor Ion (m/z)Predicted Fragment Ion (m/z)Proposed Neutral LossFragmentation Pathway
173158•CH₃ (15 Da)Benzylic cleavage of the ethyl group.
173145C₂H₄ (28 Da)Loss of ethylene.
173118C₃H₅N (55 Da)Ring cleavage.

Electrospray Ionization (ESI) and other Ionization Methods

Electrospray Ionization (ESI) is a soft ionization technique particularly well-suited for analyzing nitrogen-containing heterocyclic compounds like this compound. In ESI-mass spectrometry (ESI-MS), the molecule is expected to readily ionize by protonation, primarily at the basic nitrogen atom of the isoquinoline ring or the exocyclic amine group, to form the pseudomolecular ion [M+H]⁺.

Given the molecular formula C₁₁H₁₂N₂, the exact mass of this compound is 172.1000 Da. Therefore, in a high-resolution mass spectrum, the protonated molecule [M+H]⁺ would be observed at m/z 173.1078.

Other ionization methods, such as electron ionization (EI), would likely produce a more complex fragmentation pattern due to the higher energy involved. For the related compound 5-aminoquinoline, the EI mass spectrum shows a prominent molecular ion (M⁺) peak, with subsequent fragmentation involving the loss of HCN and other small molecules. massbank.eu For this compound, a characteristic fragmentation in EI-MS would be the loss of a methyl radical (•CH₃) via benzylic cleavage from the ethyl group, resulting in a stable [M-15]⁺ ion at m/z 157. This fragment would be a key diagnostic peak, distinguishing it from its non-ethylated counterpart.

Table 1: Predicted Mass Spectrometry Data for this compound

Ionization Mode Predicted Ion Calculated m/z Notes
ESI (Positive) [M+H]⁺ 173.1078 Protonated molecule, expected base peak.
EI [M]⁺ 172.1000 Molecular ion.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

The infrared (IR) spectrum of this compound is predicted to exhibit characteristic vibrational modes corresponding to its primary amine, aromatic rings, and alkyl substituent. Analysis of the closely related 5-aminoisoquinoline (B16527) provides a strong basis for these assignments. nih.govnist.gov

The primary amine (-NH₂) group is expected to produce two distinct N-H stretching bands in the region of 3300-3500 cm⁻¹. An N-H bending (scissoring) vibration should also be visible around 1600-1650 cm⁻¹. The aromatic C-H stretching vibrations of the isoquinoline ring system will appear above 3000 cm⁻¹, while the C=C and C=N ring stretching vibrations are expected in the 1450-1620 cm⁻¹ region.

The presence of the ethyl group will introduce additional bands. The aliphatic C-H stretching vibrations of the methyl (-CH₃) and methylene (-CH₂) groups will be observed in the 2850-2975 cm⁻¹ range. C-H bending vibrations for the ethyl group are also expected, typically around 1465 cm⁻¹ (scissoring) and 1375 cm⁻¹ (symmetric bending).

Table 2: Predicted Key IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹)
Primary Amine N-H Stretch (asymmetric & symmetric) 3300 - 3500
Primary Amine N-H Bend (scissoring) 1600 - 1650
Aromatic Ring C-H Stretch 3000 - 3100
Aromatic Ring C=C / C=N Stretch 1450 - 1620
Ethyl Group C-H Stretch (aliphatic) 2850 - 2975

The UV-Vis spectrum of this compound is determined by its chromophore, the isoquinoline ring system, which is an extended π-conjugated system. The absorption bands arise from electronic transitions, primarily π → π* and n → π* transitions. The isoquinoline nucleus itself shows characteristic absorption bands, which are influenced by the electronic nature of its substituents. thieme-connect.de

The 5-amino group acts as a strong auxochrome, donating electron density to the aromatic system through resonance. This effect typically causes a bathochromic (red) shift, moving the absorption maxima (λ_max) to longer wavelengths compared to unsubstituted isoquinoline. The 8-ethyl group, being a weakly electron-donating alkyl group, is expected to have a minor bathochromic effect.

Based on data for related aminoquinolines and aminoisoquinolines, the spectrum is predicted to show multiple bands corresponding to π → π* transitions. researchgate.netnist.gov A high-energy band would likely appear in the shorter UV region, with one or more lower-energy bands extending into the longer UV or even the visible region, a consequence of the extended conjugation and the powerful amino auxochrome. The n → π* transitions, involving the non-bonding electrons on the nitrogen atoms, are also possible but are typically much weaker in intensity.

X-ray Crystallography for Solid-State Structural Analysis

While a crystal structure for this compound has not been reported, analysis of the crystal structure of 5-aminoisoquinoline from the Cambridge Structural Database provides a model for predicting its solid-state characteristics. nih.gov

The primary amine group is a key site for intermolecular interactions. In the solid state, it is expected to act as a hydrogen bond donor, with the two amine hydrogens forming N-H···N bonds with the nitrogen atom of the isoquinoline ring on neighboring molecules. This type of hydrogen bonding is a dominant feature in the crystal structure of 5-aminoisoquinoline. nih.gov These interactions would likely lead to the formation of one-dimensional chains or two-dimensional sheets within the crystal lattice. The presence of the bulky ethyl group at the 8-position could potentially introduce steric effects that modify the hydrogen bonding network and the π-π stacking arrangement compared to the parent 5-aminoisoquinoline.

Chromatographic Methods for Purity Assessment and Isolation

The purity assessment and isolation of this compound rely on various chromatographic techniques. These methods are crucial for ensuring the quality of the compound for research and synthetic applications by separating it from starting materials, byproducts, and other impurities. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Thin-Layer Chromatography (TLC) are among the most powerful and commonly employed techniques for these purposes.

High-Performance Liquid Chromatography is a premier technique for the purity assessment of this compound due to its high resolution and sensitivity. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this compound, leveraging its moderate polarity. In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase; hydrophobic molecules in the mobile phase tend to adsorb to the stationary phase, while hydrophilic molecules elute more quickly wikipedia.org. The retention of this compound is influenced by its hydrophobicity, which is primarily determined by the isoquinoline core and the ethyl group.

A typical HPLC method for the analysis of aminoquinoline derivatives involves a C18 column, which provides a hydrophobic stationary phase for effective separation phenomenex.com. The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer ionsource.com. The addition of a small amount of acid, like formic acid or trifluoroacetic acid, to the mobile phase can improve peak shape by protonating the amine group and reducing tailing ionsource.com. Detection is commonly achieved using a UV detector, as the aromatic system of the isoquinoline ring exhibits strong absorbance in the UV region. For a related compound, 6-Aminoquinoline, a reverse-phase HPLC method with a mobile phase of acetonitrile, water, and phosphoric acid has been demonstrated to be effective sielc.com.

Table 1: Representative HPLC Parameters for Purity Analysis of this compound

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10-90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Expected Retention Time ~12.5 minutes

This data is illustrative and may vary based on the specific HPLC system and conditions.

Gas Chromatography-Mass Spectrometry is a powerful analytical method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it highly effective for the identification and quantification of volatile and thermally stable compounds like this compound. This technique is valuable for identifying impurities and confirming the structure of the target compound. In GC-MS, the sample is vaporized and separated in a capillary column before being ionized and fragmented in the mass spectrometer nih.gov. The resulting mass spectrum provides a unique fragmentation pattern that serves as a molecular fingerprint.

For aromatic amines, specialized GC columns, such as those with a modified polysiloxane stationary phase, can provide excellent separation and peak shape. The mass spectrum of this compound is expected to show a prominent molecular ion peak (M+), corresponding to its molecular weight. The fragmentation pattern will likely be dominated by cleavages characteristic of the ethylisoquinoline structure. A key fragmentation would be the loss of a methyl group (CH₃, 15 Da) from the ethyl substituent to form a stable benzylic-type cation, resulting in a significant [M-15]+ peak. Further fragmentation of the isoquinoline ring system can also be anticipated.

Table 2: Predicted GC-MS Fragmentation Data for this compound

m/z (mass-to-charge ratio)Predicted FragmentRelative Intensity
172 [M]+ (Molecular Ion)High
157 [M-15]+ (Loss of CH₃)Very High (Base Peak)
143 [M-29]+ (Loss of C₂H₅)Moderate
129 [C₉H₇N]+Moderate
116 [C₈H₆N]+Low

This data is predictive and based on common fragmentation patterns of related structures.

Thin-Layer Chromatography is a simple, rapid, and cost-effective technique used for the qualitative monitoring of reactions, checking the purity of fractions, and determining appropriate solvent systems for column chromatography. For this compound, silica (B1680970) gel plates are a suitable stationary phase due to the compound's polarity.

The choice of the mobile phase is critical for achieving good separation. A mixture of a nonpolar solvent (e.g., hexane (B92381) or toluene) and a more polar solvent (e.g., ethyl acetate (B1210297) or methanol) is typically used for aromatic amines researchgate.net. The polarity of the solvent system can be adjusted to optimize the retention factor (Rf) of the compound. For isoquinoline alkaloids, mobile phases containing a small amount of a base, such as diethylamine (B46881) or ammonia (B1221849), are often employed to prevent streaking and improve spot shape by deactivating the acidic sites on the silica gel akjournals.com. Visualization of the spots on the TLC plate can be achieved under UV light (254 nm), where the aromatic isoquinoline ring will show fluorescence quenching. Staining with a suitable reagent, such as iodine vapor or a p-anisaldehyde solution, can also be used for visualization.

Table 3: Exemplary TLC Systems for this compound on Silica Gel 60 F254 Plates

Mobile Phase (v/v)Predicted Rf ValueObservations
Hexane:Ethyl Acetate (7:3) ~0.4Good separation from nonpolar impurities.
Dichloromethane:Methanol (9.5:0.5) ~0.5Suitable for monitoring reaction progress.
Toluene:Acetone:Diethylamine (8:1:1) ~0.6Sharp, well-defined spot with minimal tailing.

Rf values are approximate and can be influenced by factors such as plate quality, chamber saturation, and temperature.

Computational and Theoretical Studies of 8 Ethylisoquinolin 5 Amine

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the intrinsic properties of molecules.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For 8-Ethylisoquinolin-5-amine, DFT calculations, often employing a functional like B3LYP with a basis set such as 6-311++G(d,p), can be utilized to determine its optimized geometry and electronic properties. tandfonline.comresearchgate.net These calculations provide insights into the bond lengths, bond angles, and dihedral angles of the molecule in its ground state.

The electronic properties derived from DFT, such as the dipole moment and rotational constants, are crucial for understanding the molecule's polarity and its behavior in external electric fields. tandfonline.comresearchgate.net Furthermore, global reactivity descriptors, which are essential for predicting the chemical behavior of the molecule, can be calculated. These descriptors are determined from the energies of the frontier molecular orbitals. A larger energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) generally indicates higher stability and lower chemical reactivity. tandfonline.comnih.gov

Table 1: Calculated Electronic Properties of this compound

PropertyValue
Dipole Moment (Debye)2.5 D
HOMO Energy (eV)-5.4 eV
LUMO Energy (eV)-1.7 eV
HOMO-LUMO Gap (eV)3.7 eV
Chemical Hardness1.85 eV
Electronegativity3.55 eV

Note: The values in this table are hypothetical and representative of what would be expected from DFT calculations for a molecule of this type, based on similar isoquinoline (B145761) derivatives.

The frontier molecular orbitals, the HOMO and LUMO, play a critical role in the chemical reactivity and electronic properties of a molecule. researchgate.net The distribution of the HOMO indicates the regions of the molecule that are most likely to donate electrons in a chemical reaction, while the LUMO distribution highlights the areas most susceptible to accepting electrons. For this compound, the HOMO is expected to be localized primarily on the electron-rich amino group and the isoquinoline ring, while the LUMO would be distributed over the aromatic system.

The energy gap between the HOMO and LUMO is a key parameter that influences the molecule's stability and its electronic absorption properties. tandfonline.com A smaller energy gap suggests that the molecule can be more easily excited, which is relevant for applications in materials science and optoelectronics. nih.gov

DFT calculations can also be used to predict spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts. By calculating the magnetic shielding tensors for each nucleus in the molecule, the chemical shifts for ¹H and ¹³C NMR spectra can be estimated. These theoretical predictions are invaluable for interpreting experimental NMR data and confirming the structure of the compound. Discrepancies between calculated and experimental shifts can indicate the presence of specific conformational or solvent effects.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

ProtonPredicted Chemical Shift (ppm)
H of NH₂4.5
Aromatic Protons7.0 - 8.5
CH₂ of Ethyl Group2.8
CH₃ of Ethyl Group1.3

Note: These are illustrative values based on general knowledge of NMR spectroscopy for similar aromatic amines and are not from specific computational results for this exact molecule.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights into their conformational flexibility and interactions with their environment.

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. libretexts.orgnobelprize.org For this compound, the primary source of conformational flexibility is the rotation of the ethyl group. MD simulations can be used to explore the potential energy surface associated with this rotation and identify the most stable conformations. nih.gov

These studies typically reveal the energy barriers between different conformers and the relative populations of each conformation at a given temperature. The preferred conformation is generally the one that minimizes steric hindrance and other non-bonded interactions. nobelprize.org For the ethyl group in this compound, it is expected that the most stable conformation would position the methyl group away from the bulky isoquinoline ring to minimize steric clash.

The behavior of a molecule can be significantly influenced by its surrounding solvent. MD simulations are an excellent tool for modeling these interactions at an atomic level. ulisboa.pt By placing the this compound molecule in a simulation box filled with a chosen solvent, such as water or an organic solvent, the simulations can track the interactions between the solute and solvent molecules over time.

These simulations can reveal information about the solvation shell around the molecule, including the preferred orientation of solvent molecules and the formation of hydrogen bonds between the amino group of this compound and protic solvents. Understanding these interactions is crucial for predicting the solubility and reactivity of the compound in different environments.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a compound and its biological activity. For isoquinoline derivatives, QSAR studies are instrumental in predicting bioactivity and optimizing lead compounds for desired therapeutic effects.

The foundation of a QSAR model lies in the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. For a compound like this compound, a wide array of descriptors would be generated to capture its topological, electronic, and physicochemical properties. The selection of the most relevant descriptors is a critical step to ensure the predictive power of the model.

Commonly generated molecular descriptors for isoquinoline and quinoline (B57606) derivatives include:

Topological Descriptors: These describe the connectivity and branching of atoms within the molecule.

Electronic Descriptors: These relate to the electron distribution, including dipole moment, frontier molecular orbital energies (HOMO/LUMO), and polarizability.

Physicochemical Descriptors: These include properties like the octanol-water partition coefficient (logP), molar refractivity, and molecular volume, which are crucial for understanding a molecule's pharmacokinetic profile.

Table 1: Representative Molecular Descriptors for QSAR Analysis

Descriptor Category Specific Examples Information Encoded
Topological Molecular Connectivity Indices, Wiener Index Size, shape, and degree of branching of the molecular skeleton.
Electronic Dipole Moment, HOMO/LUMO Energies, Electron Affinity Distribution of electrons, reactivity, and ability to participate in charge-transfer interactions.
Physicochemical LogP, Molar Refractivity, Molecular Weight Hydrophobicity, polarizability, and bulk of the molecule.

| 3D Descriptors | Molecular Representation of Structure-Property Relationships (MoRSE) | 3D structure of the molecule, obtained from the electron diffraction of a simulated molecule. |

Once descriptors are generated and selected, a mathematical model is developed to link them to a specific biological activity. Various statistical and machine learning methods, such as Multiple Linear Regression (MLR), k-Nearest Neighbors (kNN), and Gradient Boosting (GB), can be employed.

The robustness and predictive accuracy of the resulting QSAR model must be rigorously validated. This involves both internal and external validation techniques.

Internal Validation: Techniques like Leave-One-Out (LOO) cross-validation (Q²) are used to test the model's internal consistency.

External Validation: The model's predictive power is tested on an external set of compounds that were not used during model development. Key statistical metrics such as the coefficient of determination (R²) and Root Mean Squared Error (RMSE) are evaluated.

A well-validated QSAR model can then be used to predict the activity of new, unsynthesized compounds, thereby accelerating the discovery of novel isoquinoline derivatives with enhanced efficacy.

Table 2: Key Statistical Metrics for QSAR Model Validation

Metric Symbol Description Acceptable Value
Coefficient of Determination Indicates the proportion of variance in the dependent variable that is predictable from the independent variables. > 0.6
Cross-validated R² A measure of the model's predictive ability, determined through internal cross-validation. > 0.5
External Validation R² R²ext Measures the predictive performance on an external test set. > 0.6

| Root Mean Squared Error | RMSE | Represents the standard deviation of the prediction errors (residuals). | As low as possible |

Molecular Docking and Binding Site Analysis

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein or enzyme). This technique is fundamental for understanding drug-receptor interactions at a molecular level.

For this compound, docking simulations would be performed against the three-dimensional structure of a specific biological target, such as an enzyme active site or a receptor binding domain. The goal is to identify the most stable binding pose and characterize the non-covalent interactions that stabilize the ligand-protein complex.

These interactions typically include:

Hydrogen Bonds: Formed between hydrogen bond donors (like the amine group on this compound) and acceptors on the protein.

Hydrophobic Interactions: Occur between nonpolar regions of the ligand (such as the ethyl group and aromatic rings) and hydrophobic pockets in the receptor.

Pi-Pi Stacking: Aromatic ring interactions between the isoquinoline core and aromatic amino acid residues (e.g., Phenylalanine, Tyrosine, Tryptophan).

Analysis of these interactions provides crucial mechanistic insights into why the ligand binds to a particular target and can guide the design of derivatives with improved affinity and selectivity.

A key output of molecular docking is the calculation of the binding affinity, often expressed as a binding energy score (in kcal/mol). This score estimates the strength of the interaction between the ligand and the protein. A lower (more negative) binding energy generally indicates a more stable and favorable interaction.

These calculations allow for the ranking of different compounds based on their predicted affinity for a target. This is particularly useful for virtual screening campaigns, where large libraries of molecules can be computationally screened to identify promising candidates for further experimental testing.

Table 3: Hypothetical Molecular Docking Results for this compound Against Different Targets

Protein Target Binding Energy (kcal/mol) Key Interacting Residues Predicted Interactions
Kinase A -8.5 LYS-72, GLU-91, LEU-173 Hydrogen Bond, Hydrophobic
Protease B -7.2 ASP-25, GLY-27, ILE-50 Hydrogen Bond, Pi-Pi Stacking

| Receptor C | -9.1 | TYR-115, PHE-257, TRP-321 | Pi-Pi Stacking, Hydrophobic |

Reaction Pathway Modeling and Energy Profiles

Computational chemistry can also be used to model the mechanisms of chemical reactions. For this compound, this could involve modeling its synthesis or its metabolic degradation. Theoretical methods like Density Functional Theory (DFT) are employed to map out the entire reaction pathway.

This modeling involves:

Locating Stationary Points: Identifying the structures of reactants, intermediates, transition states, and products along a proposed reaction coordinate.

Calculating Energy Profiles: Determining the potential energy of each stationary point. The energy difference between reactants and transition states provides the activation energy, which is a key determinant of the reaction rate.

Mechanism Elucidation: By comparing the energy profiles of different possible pathways, the most favorable reaction mechanism can be identified. For instance, various synthetic routes for isoquinoline derivatives, such as cyclization or cycloaddition reactions, can be computationally evaluated to predict yields and understand the factors controlling regioselectivity and stereoselectivity.

These theoretical investigations provide a detailed, step-by-step view of the chemical transformation, offering insights that are often difficult to obtain through experimental means alone.

Modification at the Amine Functionality

The primary aromatic amine at the C5 position is a versatile functional group that readily participates in numerous nucleophilic reactions.

Acylation: The 5-amino group of this compound can be readily acylated to form the corresponding amides. This reaction typically involves treating the amine with an acylating agent such as an acyl halide (e.g., acetyl chloride) or an acid anhydride (B1165640) (e.g., acetic anhydride) in the presence of a base or under acidic conditions. wikipedia.org Acylation is often used as a protective strategy for the amino group to moderate its activating effect or prevent unwanted side reactions during subsequent electrophilic aromatic substitution. wikipedia.org For instance, reaction with acetyl chloride would yield N-(8-ethylisoquinolin-5-yl)acetamide.

Alkylation: Direct N-alkylation of the 5-amino group can be achieved by reaction with alkyl halides. This reaction may produce a mixture of mono- and di-alkylated products. More controlled and selective alkylation can be achieved through reductive amination, which involves the reaction of the amine with an aldehyde or ketone to form an imine intermediate, followed by reduction with an agent like sodium borohydride (B1222165).

Amidation: Beyond simple acylation, the 5-amino group can be coupled with a wide range of carboxylic acids to form diverse amide derivatives. This transformation is a cornerstone of medicinal chemistry, often facilitated by coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Sulfonamidation: The reaction of this compound with sulfonyl chlorides (e.g., tosyl chloride or mesyl chloride) in the presence of a base like pyridine (B92270) yields stable sulfonamides. nih.govnih.gov Sulfonamides are significant functional groups in medicinal chemistry, known for their bioisosteric relationship to amides and their distinct physicochemical properties. nih.gov Traditional methods for synthesizing N-aryl sulfonamides involve the reaction of aromatic amines with sulfonyl chlorides. nih.gov

Imine Formation: As a primary amine, this compound reacts with aldehydes or ketones in a condensation reaction to form imines, also known as Schiff bases. This reversible reaction is typically catalyzed by acid and involves the elimination of a water molecule. The resulting C=N double bond of the imine can be further functionalized, for example, through reduction to a secondary amine.

Enamine Formation: Enamine formation requires a secondary amine. Therefore, direct reaction of this compound with an aldehyde or ketone will not yield an enamine. However, if the 5-amino group is first mono-alkylated (as described in section 6.1.1), the resulting secondary amine can then react with an aldehyde or ketone to form an enamine. This reaction also proceeds via an iminium ion intermediate, followed by deprotonation at the alpha-carbon.

Electrophilic Aromatic Substitution on the Isoquinoline Ring

Electrophilic aromatic substitution (EAS) on the isoquinoline ring is influenced by the directing effects of the existing substituents and the inherent reactivity of the bicyclic system. The pyridine ring is electron-deficient and generally resistant to electrophilic attack, while the benzene (B151609) ring is more reactive. In the case of isoquinoline itself, electrophilic substitution typically occurs at the C5 and C8 positions. ndl.gov.in

In this compound, the benzene ring is strongly activated by two electron-donating groups: the powerful amino group (-NH2) at C5 and the weakly activating ethyl group (-CH2CH3) at C8.

The amino group is a potent activating group and directs incoming electrophiles to the ortho (C4, C6) and para (C7) positions.

The ethyl group is a weak activator and directs to its ortho (C7) and para (C6) positions.

The directing effects of both groups are synergistic, strongly favoring substitution at the C6 and C7 positions. The C4 position is also activated by the amino group.

Halogenation: The halogenation of this compound is expected to proceed readily due to the highly activated nature of the ring. Using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) would likely lead to mono- or di-halogenation, primarily at the C6 and C7 positions. Research on the related 8-aminoquinoline (B160924) amide system has demonstrated selective halogenation at the C5 and C7 positions, highlighting the strong directing influence of the nitrogen-containing group. researchgate.netbohrium.com

Nitration: Direct nitration using a standard mixture of nitric acid and sulfuric acid (HNO3/H2SO4) is problematic. stackexchange.com These strongly acidic conditions would protonate the basic 5-amino group, converting it into a deactivating, meta-directing ammonium (B1175870) group (-NH3+). This would shut down the desired reaction. To achieve nitration at the positions activated by the amine (C6, C7), the amino group must first be protected, typically by converting it to an amide (e.g., an acetamide). The amide group is still an ortho, para-director but is less basic and will not be protonated, allowing the electrophilic substitution to proceed as intended. Following nitration, the protecting group can be removed by hydrolysis to regenerate the amine. Nitration of isoquinoline itself primarily yields the 5-nitroisoquinoline (B18046). chegg.com

Sulfonation: Similar to nitration, direct sulfonation with fuming sulfuric acid is complicated by the protonation of the amino group. Protection of the amine is a necessary prerequisite for achieving controlled sulfonation on the activated benzene ring.

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation are generally incompatible with substrates containing amino groups. researchgate.net The Lewis acid catalyst (e.g., AlCl3) required for the reaction will form a complex with the lone pair of electrons on the nitrogen atom of the 5-amino group, as well as the nitrogen in the isoquinoline ring. This complexation deactivates the ring system towards electrophilic attack, effectively preventing the reaction. nih.gov If the amino group is protected as an amide, the Friedel-Crafts acylation can proceed, with the acetylated amino group directing the incoming acyl group to the ortho and para positions (C6 and C7).

Investigations into Structure Activity Relationships and Molecular Interactions of 8 Ethylisoquinolin 5 Amine Analogues

Systematic Modification of the Ethyl and Amine Groups

The ethyl group at the 8-position and the amine group at the 5-position of the isoquinoline (B145761) scaffold represent key points for chemical modification to probe their influence on molecular interactions. Variations in the size, shape, and electronic properties of these substituents can significantly alter the binding affinity and selectivity of the analogues for their biological targets.

Variation of Alkyl Chain Length and Branching

Systematic alterations to the alkyl substituent at the 8-position can provide valuable insights into the steric and hydrophobic requirements of the binding pocket of a target molecule. By varying the length and branching of the alkyl chain, it is possible to map the spatial constraints of the binding site.

Research Findings:

While direct studies on 8-Ethylisoquinolin-5-amine are limited, research on related heterocyclic compounds has demonstrated the profound impact of alkyl chain modifications. For instance, in a series of N-alkylated morpholine (B109124) derivatives, antibacterial efficacy was found to be highly dependent on the alkyl chain length, with optimal activity observed for chains of a specific length. This suggests that the alkyl group plays a crucial role in interactions with the bacterial cell membrane or a specific molecular target.

Similarly, studies on cannabimimetic indoles have shown that high-affinity binding to cannabinoid receptors requires an alkyl chain of at least three carbons, with optimal binding occurring with a five-carbon chain. Extending the chain beyond this optimal length often leads to a decrease in binding affinity, highlighting the precise nature of the hydrophobic interactions involved. These findings underscore the importance of optimizing the alkyl chain length to achieve maximal binding affinity.

Table 1: Hypothetical Impact of Alkyl Chain Variation at the 8-Position on Binding Affinity

AnalogueAlkyl GroupExpected Change in Binding AffinityRationale
1 MethylDecreaseReduced hydrophobic contact with the target.
2 EthylBaselineReference compound.
3 PropylIncrease/DecreaseMay provide more extensive hydrophobic interactions, but could also introduce steric hindrance.
4 IsopropylDecreaseIncreased steric bulk may disrupt optimal binding orientation.
5 ButylIncrease/DecreaseFurther extension of the hydrophobic chain could enhance or disrupt binding depending on the topology of the binding site.

This table is illustrative and based on general principles of medicinal chemistry, as specific data for this compound is not available.

Amino Group Substituent Effects (Primary, Secondary, Tertiary Amines)

The primary amine at the 5-position is a key functional group capable of forming hydrogen bonds and ionic interactions, which are critical for molecular recognition. Modification of this group to secondary or tertiary amines can significantly alter its hydrogen bonding capacity, basicity (pKa), and steric profile, thereby influencing its interaction with biological targets.

Research Findings:

In the context of 8-hydroxyquinoline-derived Mannich bases, the nature of the amine has been shown to be a critical determinant of their anticancer activity. The pKa values of the amine and the quinoline (B57606) nitrogen are important factors modulating their biological effects, suggesting that the protonation state and ability to form specific interactions are key.

Furthermore, the synthesis and evaluation of N-isoquinolin-5-yl-N'-aralkyl ureas and amides as antagonists of the human vanilloid receptor 1 (VR1) demonstrate that modifications at the amine position can convert an agonist into a potent antagonist. This highlights the profound impact that substituents on the amino group can have on the pharmacological profile of a molecule.

Table 2: Hypothetical Effects of Amino Group Substitution on Molecular Interactions

AnalogueAmine TypeHydrogen Bond Donor/AcceptorExpected Interaction Profile
6 Primary (-NH₂)Donor & AcceptorCan participate in multiple hydrogen bonding interactions.
7 Secondary (-NHR)Donor & AcceptorSteric bulk of 'R' group may influence binding orientation.
8 Tertiary (-NR₂)Acceptor onlyLoss of hydrogen bond donating ability; increased steric hindrance.

This table is illustrative and based on general principles of medicinal chemistry, as specific data for this compound is not available.

Positional Isomerism and its Impact on Molecular Interactions

Comparison with 3-Ethylisoquinolin-5-amine and other isomers

Comparing this compound with its positional isomer, 3-Ethylisoquinolin-5-amine, and other isomers provides a direct assessment of the importance of the substitution pattern. The location of the ethyl group, in particular, can dramatically alter the molecule's steric profile and the accessibility of the amine group for interactions.

Research Findings:

In the context of tetrahydroisoquinoline-based inhibitors of Mycobacterium tuberculosis, the position of substituents was found to be critical for potency. This emphasizes that the precise geometric arrangement of functional groups is a key factor in achieving effective binding to a biological target.

Influence of Substitution Pattern on Electronic and Steric Properties

Research Findings:

The electronic properties of the isoquinoline ring system are influenced by the position of the nitrogen atom, which is electron-withdrawing. The placement of an ethyl group at the 8-position and an amine group at the 5-position will have a specific effect on the electron density distribution across the aromatic system. This, in turn, can affect the strength of hydrogen bonds and other non-covalent interactions with a target molecule.

Steric effects are also paramount. The ethyl group at the 8-position, being adjacent to the fused benzene (B151609) ring, will create a distinct three-dimensional shape compared to an ethyl group at the 3-position. This difference in steric hindrance can either facilitate or hinder the optimal alignment of the molecule within a binding site. Studies on the stability of various isomers have shown that both steric and electronic effects play a crucial role in determining the preferred conformation and, by extension, the biological activity.

Characterization of Binding Mechanisms with Biomolecular Targets (Non-clinical, focus on molecular recognition)

Understanding the specific molecular interactions between this compound analogues and their biomolecular targets is fundamental to elucidating their mechanism of action. Techniques such as molecular modeling and biophysical assays can provide detailed insights into the binding modes and the key intermolecular forces involved.

Research Findings:

Although specific binding studies for this compound are not documented, molecular modeling studies on related isoquinoline derivatives have provided valuable information on their binding mechanisms. For instance, conformational analysis and molecular modeling of tetrahydroisoquinoline ligands for the D1 dopamine (B1211576) receptor have identified key pharmacophoric distances and a preferred half-chair conformation of the heterocyclic ring for optimal binding.

Enzyme Inhibition Kinetics (in vitro, mechanistic)

The isoquinoline scaffold is a privileged structure in medicinal chemistry, known for its presence in numerous enzyme inhibitors, particularly protein kinase inhibitors. acs.org The inhibitory activity of isoquinoline derivatives is highly dependent on the substitution pattern on the aromatic ring, which influences binding affinity and selectivity for the target enzyme's active site. Analogues of this compound, specifically those with amino and alkyl substitutions, have been investigated as inhibitors of various kinases, such as Rho-associated coiled-coil containing protein kinase (ROCK). nih.gov

The mechanism of inhibition for many isoquinoline-based kinase inhibitors is competitive, where the molecule vies with ATP for binding to the enzyme's active site. researchgate.net The potency of these inhibitors is typically quantified by the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the inhibitor required to reduce enzyme activity by 50%. The inhibition constant (Kᵢ) provides a more direct measure of binding affinity and can be calculated from the IC₅₀ value. sigmaaldrich.com

Kinetic studies on a series of substituted isoquinolin-1-amine analogues as ROCK1 inhibitors have provided insight into their structure-activity relationships (SAR). The data indicates that modifications at various positions of the isoquinoline ring significantly impact inhibitory potency. For instance, the removal of the basic aminoisoquinoline center has been a strategy to improve pharmacokinetic profiles while maintaining potency. nih.gov

Below is a table summarizing the in vitro enzyme inhibition data for several isoquinoline analogues against protein kinases.

Compound/AnalogueTarget EnzymeIC₅₀ (nM)Inhibition Type
Isoquinolin-1-amine derivative 1 ROCK1650Competitive
Isoquinolin-1-amine derivative 2 ROCK2100Competitive
Pyrazolo[3,4-g]isoquinoline 1b Haspin57Not specified
Pyrazolo[3,4-g]isoquinoline 1c Haspin66Not specified
Pyrazolo[3,4-g]isoquinoline 2c Haspin62Not specified
5-Aminoisoquinoline (B16527) (5-AIQ) PARP-1Potent InhibitorCompetitive

This table is generated based on data from related isoquinoline analogues. researchgate.netnih.govmdpi.com Specific kinetic data for this compound is not publicly available.

The data suggests that substitutions on the isoquinoline core are critical for potent enzyme inhibition. For this compound, the 5-amino group is expected to act as a key hydrogen bond donor, interacting with residues in the hinge region of a kinase active site. The 8-ethyl group, while not typically a primary binding determinant, could influence activity by affecting the molecule's conformation, solubility, or by making van der Waals contacts in a hydrophobic sub-pocket of the binding site. researchgate.net

Receptor Binding Studies (in vitro, mechanistic)

Beyond enzyme inhibition, isoquinoline derivatives are known to interact with various cell surface receptors, particularly G-protein coupled receptors (GPCRs). researchgate.net In vitro receptor binding assays are fundamental in determining the affinity and selectivity of a ligand for its target receptor. nih.govresearchgate.net These assays typically use a radiolabeled ligand that binds to the receptor and measure the ability of a test compound, such as an this compound analogue, to compete for this binding. sygnaturediscovery.comchelatec.com

The primary parameters derived from these studies are the equilibrium dissociation constant (Kₑ), which indicates the affinity of the radioligand, and the inhibition constant (Kᵢ) for the competing test compound. A lower Kᵢ value signifies a higher binding affinity. nih.gov These mechanistic studies help to elucidate whether a compound acts as an agonist, antagonist, or inverse agonist at a given receptor.

While specific receptor binding data for this compound are not extensively documented in public literature, studies on structurally related aza-aromatic compounds provide a framework for understanding their potential interactions. For instance, isoquinoline and tetrahydroisoquinoline derivatives have been synthesized and evaluated as ligands for melatonin (B1676174) receptors, demonstrating that the nitrogen-containing scaffold can be adapted to bind with high affinity to GPCRs. researchgate.net In these analogues, the presence and position of substituents are critical for achieving high affinity and determining the functional outcome of receptor binding.

Metal Chelation Properties and their Biological Relevance

The ability of a molecule to bind metal ions, known as chelation, can be a significant aspect of its biological activity. mdpi.com Isoquinoline derivatives, particularly those containing heteroatoms with lone pairs of electrons like nitrogen and oxygen, can act as ligands for metal ions. nih.gov The 8-hydroxyquinoline (B1678124) scaffold is a well-known and potent metal chelator, forming stable complexes with various biologically relevant metal ions such as iron (Fe³⁺), copper (Cu²⁺), and zinc (Zn²⁺). researchgate.net

Although this compound lacks the 8-hydroxyl group, the nitrogen atom of the isoquinoline ring and the exocyclic 5-amino group can act as a bidentate chelation site for metal ions. The biological relevance of metal chelation is vast, as it can modulate processes influenced by metal ion homeostasis. wikipedia.org For example, iron chelation is a therapeutic strategy to combat oxidative stress, as excess free iron can catalyze the formation of harmful reactive oxygen species (ROS) via the Fenton reaction. nih.govnih.gov By sequestering excess iron, chelators can exert protective effects in diseases associated with iron overload and oxidative damage.

Studies on 5-amino-substituted quinolines and related structures have demonstrated their capacity for metal coordination. The stability of the resulting metal complexes is a key factor in their biological effect. In the context of this compound, chelation of intracellular iron could potentially reduce ROS production, conferring cytoprotective effects. Furthermore, metal complexes of isoquinoline derivatives can themselves possess unique biological activities, distinct from the parent ligand.

Chelating Ligand AnalogueMetal IonBiological Relevance
8-Hydroxyquinolines Fe³⁺, Cu²⁺, Zn²⁺Antineurodegenerative, Anticancer, Antioxidant nih.gov
5-((methylamino)methyl)-8-hydroxyquinoline Fe³⁺ (mitochondrial)Neuroprotection against oxidative damage
General Aminoisoquinolines (Predicted) Fe³⁺, Cu²⁺Modulation of oxidative stress, potential enzyme inhibition

This table provides data for related chelating structures to infer the potential properties of this compound.

Influence of Molecular Geometry and Conformational Flexibility on Activity

The three-dimensional structure of a molecule, including its geometry and conformational flexibility, is a critical determinant of its biological activity. For a molecule like this compound to interact effectively with a biological target, it must adopt a specific conformation, often referred to as the bioactive conformation, that is complementary to the binding site.

The core isoquinoline ring system is largely planar, which facilitates stacking interactions with aromatic residues in a protein's active site. However, the substituents at the 5- and 8-positions introduce specific geometric and conformational features.

5-Amino Group: The amino group can act as both a hydrogen bond donor and acceptor. Its orientation relative to the isoquinoline plane can influence the directionality of these bonds, which is crucial for precise interaction with a target.

8-Ethyl Group: Unlike a simple methyl group, the ethyl substituent at the C8 position introduces a degree of conformational flexibility due to rotation around the C-C single bond. This flexibility can be advantageous, allowing the group to adopt an optimal position within a hydrophobic pocket of a binding site. Conversely, it can be entropically unfavorable if the bioactive conformation is a rigid one. The steric bulk of the ethyl group can also play a role, either by promoting a specific binding mode or by sterically hindering access to an undesired off-target.

Studies on substituted isoquinolines have shown that the stereochemistry and orientation of substituents can have a profound impact on activity. For example, in some kinase inhibitors, the precise positioning of alkyl groups can lead to significant differences in potency and selectivity. researchgate.net The geometry of this compound, with its specific arrangement of a hydrogen-bonding group and a hydrophobic, conformationally flexible group on the rigid isoquinoline scaffold, dictates its potential to fit into and interact with specific biological targets.

Pharmacophore Development and Lead Optimization Principles (Chemical biology perspective)

Pharmacophore modeling is a cornerstone of modern drug discovery, used to define the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for a molecule to exert a specific biological activity. mdpi.comfrontiersin.org For a series of active molecules like isoquinoline-based inhibitors, a pharmacophore model can be generated based on their common structural features and interactions with their target.

For kinase inhibitors based on the isoquinoline scaffold, a typical pharmacophore model would include:

A hydrogen bond acceptor feature (the isoquinoline nitrogen).

One or more hydrogen bond donor features (like the 5-amino group).

Aromatic/hydrophobic regions corresponding to the fused ring system.

This model serves as a 3D query to screen virtual libraries for new compounds with the potential for similar activity or to guide the chemical modification of existing leads. nih.gov

Lead optimization is the iterative process of modifying a biologically active compound (a "lead") to improve its properties, such as potency, selectivity, and pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME). japsonline.com The principles of lead optimization applied to an analogue of this compound would involve systematic structural modifications to probe the structure-activity relationship (SAR). researchgate.net

Key optimization strategies for this scaffold might include:

Modification of the 5-Amino Group: Converting the primary amine to a secondary or tertiary amine, or incorporating it into a larger functional group, to explore additional hydrogen bonding or hydrophobic interactions and modulate basicity.

Substitution at other positions: Adding substituents to other positions on the isoquinoline ring to improve target engagement or block metabolic pathways. For example, SAR studies on isoquinoline derivatives have shown that substitutions at the C5, C6, and C7 positions can significantly influence bioactivity. japsonline.com

Potential Applications of 8 Ethylisoquinolin 5 Amine in Chemical Biology and Material Science Excluding Clinical/therapeutic

Use as Chemical Probes for Target Identification

The isoquinoline (B145761) scaffold, combined with a reactive primary amine, suggests that 8-Ethylisoquinolin-5-amine could be a valuable starting point for the development of chemical probes. These probes are instrumental in identifying and characterizing biological targets.

Fluorescent Labeling and Imaging Agents

The aromatic nature of the isoquinoline ring system provides a core structure that can be chemically modified to create fluorescent molecules. By attaching a fluorophore to this compound, it could theoretically be used as a labeling agent. The primary amine group offers a convenient site for conjugation to biomolecules of interest, such as proteins or nucleic acids, enabling their visualization in biological systems through fluorescence microscopy. The specific spectral properties would depend on the nature of the appended fluorophore.

Affinity-Based Probes

Affinity-based probes are designed to bind specifically to a biological target. This compound could serve as a molecular scaffold for the synthesis of such probes. The ethyl and amine groups can be modified to introduce functionalities that enhance binding affinity and selectivity for a particular protein. Furthermore, a reporter tag, such as biotin (B1667282) or a radioisotope, could be attached to the molecule to facilitate the detection and isolation of the target protein.

Building Block for Complex Heterocyclic Systems

The structure of this compound, featuring a fused bicyclic system and multiple reaction sites, makes it a plausible candidate as a building block for the synthesis of more intricate molecules.

Synthesis of Polycyclic Aromatic Compounds

The isoquinoline core of this compound can be subjected to various chemical reactions, such as annulation reactions, to construct larger polycyclic aromatic systems. These larger structures are of interest in material science for their potential electronic and photophysical properties. The presence of the ethyl group could influence the solubility and packing of the resulting polycyclic compounds.

Incorporation into Macrocycles and Supramolecular Structures

The amine group on the isoquinoline ring provides a handle for incorporating this molecule into larger macrocyclic structures. Through reactions like amide bond formation, this compound could be linked with other molecular components to create complex architectures. These macrocycles and supramolecular assemblies could have applications in areas such as host-guest chemistry and the development of new materials with specific recognition or catalytic properties.

Applications in Analytical Chemistry

In the field of analytical chemistry, molecules with specific functionalities can be used for detection and quantification of other substances. The amine group of this compound could be utilized in the development of new analytical reagents. For instance, it could be derivatized to create a chromogenic or fluorogenic reagent that changes its optical properties upon binding to a specific analyte, enabling its detection. Additionally, its basic nitrogen atoms could be explored for applications in coordination chemistry, potentially forming complexes with metal ions that could be detected electrochemically or spectroscopically.

Ligands for Metal Ion Complexation in Analytical Methods

The structural motif of 8-aminoquinoline (B160924), a core component of this compound, is known for its ability to form stable complexes with various metal ions. This chelating property is fundamental to its potential application in analytical methods for metal ion detection and quantification. The nitrogen atom of the isoquinoline ring and the nitrogen atom of the 5-amine group can act as a bidentate ligand, coordinating to a metal center to form a stable chelate ring.

The formation of these metal complexes often results in distinct spectroscopic changes, which can be harnessed for analytical purposes. For instance, the complexation may lead to a significant shift in the UV-Visible absorption spectrum or an enhancement of fluorescence, allowing for sensitive spectrophotometric or fluorometric detection of metal ions. While specific studies on this compound are not prevalent, the well-documented chelating behavior of related 8-hydroxyquinoline (B1678124) and 8-aminoquinoline derivatives provides a strong basis for its potential in this area.

Table 1: Potential Metal Ion Complexation Properties

Property Description Potential Analytical Application
Chelation The nitrogen atoms of the isoquinoline ring and the amine group can form a stable five-membered ring with a metal ion. Selective extraction and concentration of trace metal ions from complex matrices.
Spectroscopic Changes Complexation can induce changes in the electronic structure of the molecule, leading to altered UV-Vis absorption or fluorescence properties. Colorimetric or fluorometric assays for the quantitative determination of specific metal ions.

| Electrochemical Activity | The metal complex may exhibit unique redox properties that can be detected electrochemically. | Development of electrochemical sensors for the detection of heavy metal pollutants. |

Reagents in Derivatization for Enhanced Detection

In analytical chemistry, particularly in chromatographic techniques like High-Performance Liquid Chromatography (HPLC), derivatization is a common strategy to enhance the detectability of analytes that lack a strong chromophore or fluorophore. sigmaaldrich.com Amines, in particular, are often derivatized to improve their chromatographic behavior and detection sensitivity. nih.gov

This compound, possessing a primary amine group, has the potential to be utilized as a derivatizing agent. It can react with analytes containing functional groups such as carboxylic acids, aldehydes, or ketones to form stable derivatives. The resulting products would incorporate the isoquinoline moiety, which exhibits strong UV absorbance and fluorescence, thereby enabling highly sensitive detection.

The general process of derivatization involves reacting the analyte with an excess of the derivatizing agent under optimized conditions to ensure complete reaction. The resulting derivative can then be easily separated and quantified by HPLC with UV or fluorescence detection. While specific protocols using this compound have not been reported, the principle is well-established with other amine-containing reagents. nih.gov

Role in Catalyst Design and Ligand Development

The isoquinoline scaffold is a privileged structure in the design of ligands for transition metal-catalyzed reactions. The nitrogen atom in the isoquinoline ring can coordinate to a metal center, and substituents on the ring can be modified to tune the steric and electronic properties of the resulting catalyst.

Chiral Ligands for Asymmetric Synthesis

Asymmetric synthesis, the preparation of chiral molecules in an enantiomerically pure form, is of paramount importance in the pharmaceutical and fine chemical industries. A key approach in this field is the use of chiral metal complexes as catalysts, where a chiral organic molecule, the ligand, transfers its stereochemical information to the substrate.

While research on the specific use of chiral this compound is not available, studies on structurally related chiral 8-amino-5,6,7,8-tetrahydroquinoline derivatives have demonstrated their potential as ligands in asymmetric catalysis. mdpi.comresearchgate.net For instance, chiral diamines based on this scaffold have been employed as ligands in metal complexes for the asymmetric transfer hydrogenation of dihydroisoquinolines, which are key intermediates in the synthesis of biologically active alkaloids. mdpi.commdpi.com These studies have shown that rhodium catalysts bearing these ligands can achieve high reactivity and enantioselectivity. mdpi.com

Similarly, a novel class of chiral bis-8-aryl-isoquinoline bis-alkylamine iron complexes has been reported for asymmetric oxidation reactions, demonstrating the potential of the 8-substituted isoquinoline framework in inducing facial selectivity in oxygen transfer transformations. nih.govnih.gov These findings suggest that chiral derivatives of this compound could be valuable ligands for a variety of asymmetric transformations.

Table 2: Performance of a Related Chiral Ligand in Asymmetric Transfer Hydrogenation

Substrate Catalyst Conversion (%) Enantiomeric Excess (ee, %)
1-Phenyl-3,4-dihydroisoquinoline [Rh(Cp*)Cl2]2 / Chiral 8-amino-5,6,7,8-tetrahydroquinoline ligand >99 69
1-(4-Chlorophenyl)-3,4-dihydroisoquinoline [Rh(Cp*)Cl2]2 / Chiral 8-amino-5,6,7,8-tetrahydroquinoline ligand >99 65
1-(4-Methoxyphenyl)-3,4-dihydroisoquinoline [Rh(Cp*)Cl2]2 / Chiral 8-amino-5,6,7,8-tetrahydroquinoline ligand >99 58

Data based on studies of a structurally similar compound as a proxy for the potential of this compound derivatives. mdpi.com

Metal-Organic Framework (MOF) Components (if applicable)

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. The choice of the organic linker is crucial in determining the structure, porosity, and functionality of the resulting MOF. Nitrogen-containing heterocyclic compounds are frequently used as linkers in MOF synthesis due to their strong coordinating ability.

While there is no specific literature on the incorporation of this compound into MOFs, its structure suggests it could be a viable candidate as an organic linker. The bidentate N,N-chelation site offered by the isoquinoline and amine nitrogens could coordinate to metal centers, and the ethyl group could be further functionalized to create more complex, multi-dimensional frameworks. The inherent properties of the isoquinoline ring could also impart interesting photoluminescent or catalytic properties to the resulting MOF. The synthesis of MOFs using quinoline-based ligands has been reported, indicating the feasibility of using isoquinoline derivatives for this purpose.

Emerging Areas of Research and Future Directions

The field of chemical synthesis is constantly evolving, with the development of new methodologies that offer greater efficiency, selectivity, and sustainability. The integration of this compound with these advanced techniques could open up new avenues for its application.

Integration with Advanced Synthetic Methodologies

Modern synthetic organic chemistry has seen the advent of powerful techniques such as C-H activation, photoredox catalysis, and flow chemistry. These methods allow for the direct functionalization of otherwise inert C-H bonds, the use of visible light to drive chemical reactions, and the continuous, automated synthesis of molecules, respectively.

The isoquinoline core of this compound is rich in C-H bonds that could be targets for late-stage functionalization using C-H activation strategies. This would allow for the rapid diversification of the molecule, creating a library of derivatives with tailored properties for various applications. Furthermore, the amine group can be a handle for various transformations under photoredox or flow conditions, enabling the efficient synthesis of more complex structures. While specific examples involving this compound are yet to be reported, the broader literature on the functionalization of isoquinolines suggests that this is a promising area for future research.

Exploration of Novel Reactivity Patterns

The reactivity of the isoquinoline nucleus is well-established, with electrophilic substitutions typically occurring on the benzene (B151609) ring and nucleophilic substitutions favoring the pyridine (B92270) ring. youtube.com In the case of this compound, the substituents are expected to significantly influence the regioselectivity and rate of these reactions.

The presence of the electron-donating amino group at the C5 position is anticipated to activate the benzene ring towards electrophilic aromatic substitution. shahucollegelatur.org.in Conversely, the ethyl group at the C8 position, also an activating group, will further enhance this reactivity. The directing effects of these two groups would likely favor substitution at the C6 and C7 positions.

Nucleophilic substitution reactions on the isoquinoline ring generally occur at the C1 and C3 positions. youtube.com The electronic effects of the C5-amino and C8-ethyl groups on the pyridine ring are less direct but could still modulate the reactivity of these positions towards nucleophiles.

The amino group itself presents a site for a variety of chemical transformations. It can undergo diazotization, acylation, and alkylation, providing a handle for the attachment of other functional moieties. This versatility allows for the synthesis of a diverse library of derivatives with tailored properties.

Table 1: Predicted Reactivity of this compound

Reaction TypeReagents and ConditionsPredicted Outcome
Electrophilic Aromatic SubstitutionNitrating mixture (HNO₃/H₂SO₄)Nitration primarily at C6 or C7
Halogen (e.g., Br₂) with Lewis AcidHalogenation at C6 or C7
Nucleophilic Aromatic SubstitutionStrong nucleophile (e.g., NaNH₂)Substitution at C1
Diazotization of Amino GroupNaNO₂/HClFormation of a diazonium salt
Acylation of Amino GroupAcyl chloride/anhydride (B1165640)Formation of an amide

The exploration of these reactivity patterns could lead to the discovery of novel chemical transformations and the synthesis of new molecular scaffolds with potential applications in various scientific domains.

While specific research on the applications of this compound is limited, the known utility of related 5-aminoisoquinoline (B16527) derivatives provides a basis for postulating its potential in chemical biology and material science.

In chemical biology, 5-aminoisoquinoline derivatives have been investigated as fluorescent probes. nih.govnih.gov The inherent fluorescence of the isoquinoline core can be modulated by the nature and position of its substituents. The amino group in this compound could serve as a conjugation point for biomolecules, allowing for their fluorescent labeling and visualization within biological systems. The ethyl group might influence the photophysical properties, such as quantum yield and Stokes shift, which are critical for imaging applications.

In the realm of material science, the aromatic and electron-rich nature of this compound makes it a candidate for incorporation into organic electronic materials. For instance, derivatives of 5-amino-8-hydroxyquinoline have been explored as buffer layers in organic solar cells. researchgate.net The amino group of this compound could be utilized to polymerize or functionalize materials, potentially leading to the development of new conductive polymers, organic light-emitting diodes (OLEDs), or sensors.

Table 2: Potential Applications Based on Analogue Studies

FieldPotential ApplicationRationale based on Analogue Studies
Chemical BiologyFluorescent probe for biomolecule labeling5-Aminoisoquinoline derivatives exhibit fluorescence. nih.govnih.gov
Material ScienceComponent in organic electronic materials5-Amino-8-hydroxyquinoline derivatives used in organic solar cells. researchgate.net
Material ScienceMonomer for conductive polymersAromatic amines are common monomers for conductive polymers.

Further research into the specific properties and reactivity of this compound is necessary to fully realize its potential in these non-clinical applications.

Conclusion and Future Research Directions

Summary of Current Research Status

The current research status of 8-Ethylisoquinolin-5-amine is essentially nascent. Beyond its chemical structure and basic molecular formula (C11H12N2), there is no significant body of research to summarize. Its synthesis has not been detailed in published literature, and no studies on its chemical or biological properties have been made public.

Identification of Knowledge Gaps and Unexplored Areas

Given the absence of research, the knowledge gaps surrounding this compound are extensive and encompass all areas of its chemical and biological profile. Key unexplored areas include:

Synthesis: There are no established synthetic routes for the efficient and scalable production of this compound.

Physicochemical Properties: Detailed characterization of its physical and chemical properties, such as its pKa, solubility, and stability, is lacking.

Reactivity: Its chemical reactivity and potential for derivatization have not been investigated.

Pharmacological Activity: The biological activity of this compound is entirely unknown. It has not been screened for any potential therapeutic effects.

Toxicology: There is no information on the safety profile or potential toxicity of the compound.

Prospects for Advanced Methodologies and Interdisciplinary Research

Should research into this compound commence, modern methodologies would be crucial in elucidating its properties. Advanced synthetic techniques, including novel catalytic methods, could be employed to develop efficient synthetic pathways. High-throughput screening could be utilized to rapidly assess its biological activity against a wide range of therapeutic targets.

Interdisciplinary research combining computational chemistry, medicinal chemistry, and molecular biology would be invaluable. In silico modeling could predict potential biological targets and guide synthetic efforts. Subsequent in vitro and in vivo studies would then be necessary to validate these predictions and explore any therapeutic potential. The exploration of this compound could open new avenues within the broader research into isoquinoline (B145761) derivatives and their applications in medicine and materials science. However, without foundational research, any discussion of its future prospects remains speculative.

Q & A

Q. What statistical methods are appropriate for analyzing dose-response data in cytotoxicity studies?

  • Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate IC50 values. Report 95% confidence intervals and use ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons. Include replication (n ≥ 3) to assess inter-experimental variability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.